molecular formula C5H6O B084421 1-Penten-4-YN-3-OL CAS No. 14304-27-9

1-Penten-4-YN-3-OL

Cat. No.: B084421
CAS No.: 14304-27-9
M. Wt: 82.1 g/mol
InChI Key: YALSXYCXTKPOFY-UHFFFAOYSA-N
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Description

1-Penten-4-YN-3-OL is an organic compound with the molecular formula C5H6O It is an acetylenic alcohol, characterized by the presence of both an alkyne and an alcohol functional group

Biochemical Analysis

Biochemical Properties

It is known that 1-Penten-4-YN-3-OL is an acetylenic alcohol , which suggests that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other alcohols.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known to undergo allylic rearrangement to form cis and trans isomers . This suggests that it may interact with biomolecules in a dynamic manner, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound can undergo allylic rearrangement , suggesting that its effects may change over time

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Penten-4-YN-3-OL can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with aldehydes. For instance, the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran under nitrogen atmosphere yields 1-Phenyl-1-penten-4-yn-3-ol . Another method involves the use of sodium acetylide and cinnamaldehyde in liquid ammonia .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 1-Penten-4-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group can yield alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium catalysts are often used for hydrogenation reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Penten-4-YN-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-Penten-4-YN-3-OL is unique due to its specific structure, which combines an alkyne and an alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

pent-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-3-5(6)4-2/h1,4-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALSXYCXTKPOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447914
Record name 1-PENTEN-4-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14304-27-9
Record name 1-Penten-4-yn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14304-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-PENTEN-4-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Penten-4-yn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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